3-(4-formil-3,5-dimetil-1H-pirazol-1-il)propanoato de metilo

Descripción general

Descripción

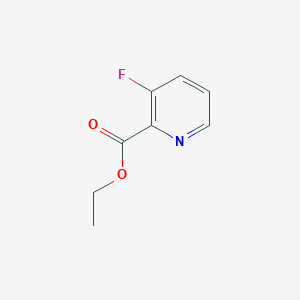

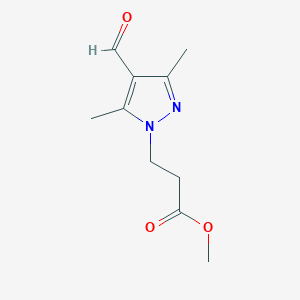

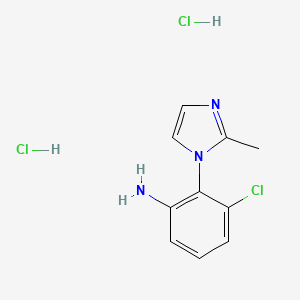

“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is a synthetic organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It is also known by its IUPAC name, “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” and has the InChI code 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 .

Molecular Structure Analysis

The molecular structure of “methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is defined by its InChI code: 1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 . This indicates that the molecule consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.Physical and Chemical Properties Analysis

“Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate” is an oil at room temperature . More detailed physical and chemical properties are not available in the current sources.Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

Los derivados de pirazol como el 3-(4-formil-3,5-dimetil-1H-pirazol-1-il)propanoato de metilo son cruciales en la síntesis de una amplia gama de compuestos heterocíclicos. Estos derivados sirven como intermediarios clave en la creación de moléculas estructuralmente diversas con propiedades biológicas y fotofísicas significativas . El grupo formilo en el compuesto puede sufrir diversas reacciones orgánicas, facilitando la síntesis de sistemas fusionados complejos y núcleos bicíclicos.

Agentes Antileishmaniales y Antimaláricos

Estudios recientes han demostrado que los derivados de pirazol exhiben potentes actividades antileishmaniales y antimaláricas. El this compound podría utilizarse para sintetizar compuestos con una actividad superior contra Leishmania aethiopica y Plasmodium berghei, ofreciendo una nueva vía para desarrollar tratamientos para estas enfermedades .

Estudios de Acoplamiento Molecular

Las características estructurales de los derivados de pirazol los hacen adecuados para estudios de acoplamiento molecular. Estos estudios ayudan a comprender la interacción entre el compuesto y las proteínas diana, proporcionando información sobre el diseño de medicamentos más eficaces con afinidades de unión mejoradas .

Aplicaciones Fotofísicas

Los pirazoles son conocidos por sus excepcionales propiedades fotofísicas. El this compound podría utilizarse en el desarrollo de nuevos materiales para dispositivos optoelectrónicos, como diodos emisores de luz orgánicos (OLED) y células fotovoltaicas .

Síntesis Química Industrial

La versatilidad de los derivados de pirazol se extiende a la síntesis industrial de productos químicos cruciales. El compuesto en cuestión podría ser un precursor en la fabricación de colorantes, pigmentos y otros materiales que requieren una fotoestabilidad y propiedades electrónicas específicas .

Desarrollo de Moléculas Bioactivas

Los derivados de pirazol a menudo se exploran por su bioactividad. El this compound podría ser un intermediario clave en el desarrollo de nuevas moléculas bioactivas para aplicaciones farmacéuticas, lo que podría conducir al descubrimiento de nuevos agentes terapéuticos .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the development of new drugs and have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that the compound’s interaction with its targets leads to changes that result in its various biological activities .

Biochemical Pathways

It is known that pyrazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 21023 and a molecular formula of C10H14N2O3 . These properties can influence its bioavailability.

Result of Action

It is known that pyrazole derivatives can have a wide range of effects due to their broad spectrum of biological activities .

Action Environment

It is known that the compound should be stored at room temperature .

Análisis Bioquímico

Biochemical Properties

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its role in biochemical processes .

Cellular Effects

The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects can result in altered cellular behavior, such as changes in cell growth, differentiation, or apoptosis .

Molecular Mechanism

At the molecular level, methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecule, affecting its activity and function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating metabolic pathways or reducing inflammation. At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects are often observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels .

Metabolic Pathways

Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization and accumulation within cells can affect its efficacy and toxicity. For instance, the compound may accumulate in specific organelles, such as mitochondria or lysosomes, where it exerts its effects .

Subcellular Localization

The subcellular localization of methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy. For example, the compound may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .

Propiedades

IUPAC Name |

methyl 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7-9(6-13)8(2)12(11-7)5-4-10(14)15-3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUFFKJPKSHLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

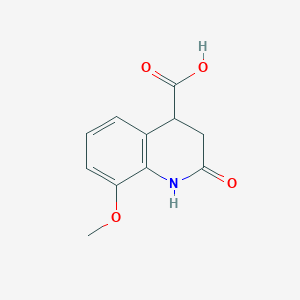

![Ethyl 7-Cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1452067.png)

![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)

![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)